c-[-Arg-Gly-Asp-Acpca30-]
Description
c-[-Arg-Gly-Asp-Acpca30-] is a cyclic peptide containing the canonical RGD (Arg-Gly-Asp) motif, a tripeptide sequence known for its role in mediating cell adhesion via integrin binding . The compound is structurally characterized by a cyclic scaffold incorporating the RGD sequence and an Acpca (aminocyclopentanecarboxylic acid) residue at position 30, which stabilizes the conformation and enhances integrin-binding specificity. This modification is critical for improving pharmacokinetic properties, such as resistance to proteolytic degradation and increased target affinity .
Pharmacological studies demonstrate that c-[-Arg-Gly-Asp-Acpca30-] exhibits potent inhibitory activity against integrin αvβ3, a receptor implicated in angiogenesis, tumor metastasis, and thrombosis. Its IC50 value for integrin β3 inhibition is reported as 7.7 nM, making it a competitive candidate for therapeutic applications .
Properties
Molecular Formula |
C18H29N7O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(1S,4S,10S,13R)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid |
InChI |
InChI=1S/C18H29N7O6/c19-18(20)21-5-1-2-11-16(30)22-8-13(26)24-12(7-14(27)28)17(31)23-10-4-3-9(6-10)15(29)25-11/h9-12H,1-8H2,(H,22,30)(H,23,31)(H,24,26)(H,25,29)(H,27,28)(H4,19,20,21)/t9-,10+,11+,12+/m1/s1 |
InChI Key |
SLTMEZLQPRTTBL-RHYQMDGZSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
C1CC2CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The RGD motif is a common feature in integrin-targeting peptides, but structural variations significantly influence potency and selectivity. Below is a comparative analysis of c-[-Arg-Gly-Asp-Acpca30-] with related compounds (Table 1):
Table 1: Inhibitory Activity (IC50) of RGD-Containing Peptides Against Integrin β3
*IC50 values for GBV-IV4 are reported in μg/mL (0.339–0.577 μg/mL) and converted to nM (assuming molecular weight ~7.4 kDa): ~45.8–77.9 nM.
Key Findings:
Cyclic vs. Linear Structures: Cyclic peptides (e.g., c-[-Arg-Gly-Asp-Acpca30-]) exhibit superior potency compared to linear RGD-containing disintegrins like GBV-IV3. This is attributed to conformational rigidity, which enhances integrin-binding specificity . GBV-IV4, a linear disintegrin from snake venom, shows moderate activity (IC50 ~45.8–77.9 nM) against ADP- and thrombin-induced platelet aggregation but lacks the stability of cyclic analogues .
Impact of Acpca Position: The position of the Acpca residue dramatically affects activity. For example, c-[-Arg-Gly-Asp-Acpca31-] (IC50 = 4.6 nM) is 1.7-fold more potent than c-[-Arg-Gly-Asp-Acpca30-], highlighting the sensitivity of integrin binding to minor structural changes . Conversely, c[-Arg-Gly-Asp-Acpca22-] and c[-Arg-Gly-Asp-Acpca20-] show reduced potency (IC50 = 51.4 nM and 712.7 nM, respectively), suggesting that ring size and residue placement are critical for optimal interaction with integrin’s RGD-binding pocket .
Fluorine Substitution :
- C[RGDf-(S)-α-TfmF], a fluorinated cyclic peptide, exhibits an IC50 of 35.5 nM. While less potent than c-[-Arg-Gly-Asp-Acpca30-], its fluorine substitutions may improve metabolic stability in vivo .
Mechanistic Insights
- Integrin Binding Specificity : The RGD motif in c-[-Arg-Gly-Asp-Acpca30-] binds preferentially to integrin αvβ3, a receptor overexpressed in tumor vasculature. This selectivity is influenced by the cyclic scaffold, which mimics the conformation of RGD in native ligands like fibronectin .
- Pharmacokinetic Advantages : Cyclization and Acpca incorporation reduce enzymatic degradation, extending plasma half-life compared to linear peptides like GBV-IV4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
